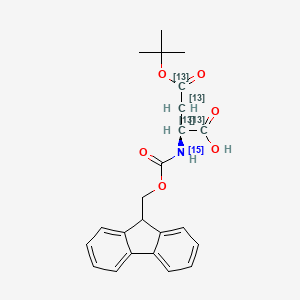

Fmoc-Asp(OtBu)-OH-13C4,15N

説明

The exact mass of the compound Fmoc-Asp(OtBu)-OH (U-13C4, 15N) is 416.17864175 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1/i12+1,19+1,20+1,21+1,24+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODJWPHPWBKDON-LJRMHOJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[13C](=O)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217468-27-3 | |

| Record name | 1217468-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and key applications of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N, an isotopically labeled amino acid derivative crucial for modern proteomics, structural biology, and drug development. This document details its physicochemical characteristics, provides in-depth experimental procedures for its use in Solid-Phase Peptide Synthesis (SPPS), and discusses its role in advanced analytical techniques.

Core Chemical and Physical Properties

Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is a derivative of L-aspartic acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester.[1][2] Critically, the four carbon atoms of the aspartic acid backbone and the single nitrogen atom are isotopically labeled with ¹³C and ¹⁵N, respectively.[3][4] This labeling provides a distinct mass shift, making it an invaluable tool for quantitative mass spectrometry and NMR-based structural studies.[2][][6]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉[¹³C]₄H₂₅[¹⁵N]O₆ | [4][7] |

| Molecular Weight | 416.41 g/mol | [3][7] |

| CAS Number | 1217468-27-3, 1160760-08-6, 134152-13-9, 387867-74-5 | [1][3][7][8] |

| Appearance | White to off-white solid/powder | [3][9] |

| Purity | Typically ≥95% to ≥98% | [1][4][9] |

| Isotopic Enrichment | Typically 98-99 atom % ¹³C and 98-99 atom % ¹⁵N | [3][4] |

| Mass Shift | M+5 | [3] |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [10] |

| Storage Temperature | -20°C to -10°C | [3] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is in the synthesis of isotopically labeled peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][11] The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of synthesis.

Resin Preparation and Swelling

-

Resin Selection : Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

-

Swelling : Place the resin in a reaction vessel and add a sufficient volume of Dimethylformamide (DMF) to cover the resin. Allow the resin to swell for at least 30-60 minutes with gentle agitation.[1][8] After swelling, drain the DMF.

The SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

2.1. Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[8][12]

-

Agitate the mixture for 3-5 minutes and then drain the solution.[7]

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[7][8]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

2.2. Amino Acid Coupling

This step details the incorporation of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N or any other Fmoc-amino acid.

-

Activation : In a separate vial, dissolve Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[7][8] Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[7][8] Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling : Add the activated amino acid solution to the deprotected resin in the reaction vessel.[7]

-

Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.[8]

-

Washing : Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.[1]

-

(Optional) Capping : To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.[8]

Cleavage and Deprotection

-

Final Fmoc Deprotection : After the final amino acid has been coupled, perform a final deprotection step as described in section 2.1.

-

Resin Washing and Drying : Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and then dry the resin under vacuum.[7]

-

Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K," which consists of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1] Caution : TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[13] This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the aspartic acid residue.

-

Peptide Precipitation : Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[9][13]

-

Isolation and Purification : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.[13] Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Visualizing Workflows and Chemical Pathways

General SPPS Workflow

The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis for incorporating an isotopically labeled amino acid like Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N.

Caption: A high-level workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application in Quantitative Proteomics

Peptides synthesized with Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N serve as excellent internal standards for absolute quantification of proteins (AQUA) in complex biological samples using mass spectrometry.

Caption: Workflow for absolute protein quantification using a stable isotope-labeled peptide.

The Challenge of Aspartimide Formation

A significant side reaction associated with Fmoc-Asp(OtBu)-OH is the formation of a cyclic aspartimide intermediate, particularly when the following amino acid is glycine, asparagine, or serine.[14][15] This reaction is catalyzed by the basic conditions of Fmoc deprotection (piperidine) and can lead to a mixture of α- and β-aspartyl peptides, as well as racemization.[15][16]

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

Strategies to mitigate aspartimide formation include using milder bases for deprotection, reducing the time of piperidine exposure, or employing alternative side-chain protecting groups for aspartic acid that offer more steric hindrance.[15][17]

Conclusion

Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is a vital reagent for researchers in peptide chemistry, proteomics, and drug discovery. Its well-defined chemical properties and isotopic labeling enable the precise synthesis of heavy peptides. These labeled peptides are instrumental as internal standards for accurate protein quantification by mass spectrometry and for elucidating protein structure and dynamics through NMR spectroscopy. While the potential for aspartimide formation requires careful consideration during synthesis design, the protocols and understanding provided in this guide equip researchers to effectively utilize this powerful tool in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 6. lifetein.com [lifetein.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. meihonglab.com [meihonglab.com]

- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. benchchem.com [benchchem.com]

- 14. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. media.iris-biotech.de [media.iris-biotech.de]

- 17. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

what is stable isotope labeled aspartic acid

An In-depth Technical Guide to Stable Isotope Labeled Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeled (SIL) aspartic acid is a powerful tool in modern biological and pharmaceutical research. It is a form of aspartic acid where one or more atoms have been replaced with a non-radioactive, heavier isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1][2] Unlike their radioactive counterparts, stable isotopes are safe for use in a wide range of applications, including human trials.[1][2] Because these labeled molecules are chemically identical to their natural "light" counterparts, they participate in biochemical reactions in the same way, making them ideal tracers for elucidating metabolic pathways, quantifying proteins, and supporting drug development.[2][]

Aspartic acid is a non-essential amino acid that plays a central role in numerous metabolic processes. It is a key intermediate in the citric acid cycle and the urea cycle, acts as a precursor for the synthesis of other amino acids like lysine, methionine, and threonine, and functions as an excitatory neurotransmitter.[4][5][6][7] This central metabolic role makes stable isotope-labeled aspartic acid an invaluable probe for gaining dynamic insights into cellular physiology and disease.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of isotopes that do not decay radioactively. The most commonly used stable isotopes in biological research are:

-

Carbon-13 (¹³C): Has a natural abundance of approximately 1.1%.

-

Nitrogen-15 (¹⁵N): Has a natural abundance of about 0.4%.

-

Deuterium (²H): The heavy isotope of hydrogen, with a natural abundance of around 0.02%.[1]

The slight increase in mass imparted by these isotopes allows labeled molecules to be distinguished from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][8]

Synthesis of Stable Isotope Labeled Aspartic Acid

The production of labeled aspartic acid can be achieved through two primary methods: chemical synthesis and biological synthesis.

-

Chemical Synthesis: This approach offers precise control over which atomic positions are labeled (site-specific labeling).[1][] A well-established method involves the stereoselective synthesis from a chiral precursor like L-serine. For example, labeled L-serine can be converted into a β-lactone intermediate, which then reacts with potassium [¹³C]cyanide. Subsequent hydrolysis yields L-[4-¹³C]aspartic acid or L-[3,4-¹³C₂]aspartic acid with high enantiomeric purity.[9] This method provides flexibility and results in high-purity compounds suitable for use as analytical standards.[]

-

Biological Synthesis: This method leverages the metabolic machinery of microorganisms like algae or bacteria to produce uniformly labeled amino acids.[1] The organisms are cultured in a minimal medium where the sole source of carbon or nitrogen is an isotopically enriched precursor, such as ¹³CO₂ or ¹⁵NH₄Cl. The cells incorporate these heavy isotopes into all their biomolecules, including aspartic acid. The labeled amino acids are then harvested through protein hydrolysis.

Key Applications and Experimental Protocols

Stable isotope-labeled aspartic acid is a versatile tool with applications spanning metabolic research, quantitative proteomics, and drug development.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is used to measure the rates of reactions in a metabolic network. By introducing a stable isotope tracer, researchers can track the fate of its atoms through various pathways, providing a dynamic map of cellular metabolism.[10] This is particularly valuable for understanding the metabolic reprogramming that occurs in diseases like cancer.[11]

Experimental Protocol: ¹³C-Aspartic Acid Tracing in Cell Culture

-

Media Preparation: Culture cells in a base medium that is deficient in aspartic acid. This medium should be supplemented with dialyzed fetal bovine serum (dFBS) to prevent the dilution of the tracer by unlabeled aspartic acid present in standard serum.[12] Add a known concentration of the desired ¹³C-labeled aspartic acid (e.g., [U-¹³C₄]-Aspartic Acid) to the medium.

-

Cell Labeling: Replace the standard growth medium with the prepared "heavy" labeling medium and incubate the cells for a predetermined time course. The timing is critical to achieve a steady state of labeling in the metabolites of interest.

-

Metabolite Extraction: To halt all enzymatic activity, rapidly quench the cells' metabolism, typically by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate.

-

Sample Analysis: Centrifuge the lysate to pellet cell debris. Analyze the supernatant containing the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[13] The mass spectrometer will detect the mass shift in downstream metabolites that have incorporated the ¹³C atoms from the aspartic acid tracer.

-

Data Analysis: Analyze the mass isotopomer distributions to determine the fractional contribution of the tracer to each metabolite pool, which can then be used to calculate relative metabolic fluxes.

Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used mass spectrometry-based technique for the quantitative analysis of proteins.[14] While typically performed with essential amino acids, a similar approach can be used with labeled aspartic acid in custom-formulated media to measure protein synthesis and turnover.

Experimental Protocol: SILAC-based Protein Quantification

-

Cell Culture: Grow two populations of cells in parallel. One population is cultured in a "light" medium containing natural abundance aspartic acid. The second population is grown in a "heavy" medium containing a stable isotope-labeled version, such as L-Aspartic acid (¹³C₄, ¹⁵N).[15] The cells must be cultured for at least five doublings to ensure complete incorporation of the labeled amino acid into the proteome.

-

Experimental Perturbation: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

-

Sample Preparation: Harvest and lyse the cells from both populations. Combine the protein lysates in a 1:1 ratio based on total protein concentration.[14]

-

Protein Digestion and Analysis: Digest the mixed protein sample into peptides using an enzyme like trypsin. Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

-

Data Quantification: During MS analysis, chemically identical peptides from the "light" and "heavy" samples will appear as pairs separated by a specific mass difference. The relative abundance of a protein between the two samples is determined by calculating the ratio of the signal intensities of its corresponding heavy and light peptide pairs.[14]

Drug Development and Pharmacokinetics

In drug development, stable isotope-labeled compounds are the gold standard for internal standards in pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[2][] Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying analytes in complex biological matrices.[8]

Experimental Protocol: Analyte Quantification using IDMS

-

Sample Collection: Collect biological samples (e.g., blood, plasma, urine) from subjects following the administration of a drug.

-

Internal Standard Spiking: Add a precise, known amount of the stable isotope-labeled analyte (e.g., labeled aspartic acid if it is a biomarker of drug efficacy or toxicity) to each sample at the earliest stage of processing.[17]

-

Sample Extraction: Process the samples to isolate the analyte of interest from the biological matrix.

-

LC-MS Analysis: Analyze the extracted samples by LC-MS. The stable isotope-labeled internal standard will co-elute with the endogenous, unlabeled analyte but will be detected as a separate ion due to its higher mass.

-

Absolute Quantification: The concentration of the unlabeled analyte in the original sample is calculated by comparing its peak area ratio to that of the known concentration of the spiked internal standard. This method corrects for any sample loss during preparation, making it highly precise and reproducible.

Data Presentation

Quantitative data is crucial for interpreting the results of stable isotope labeling experiments. The following tables summarize key information for researchers.

Table 1: Commercially Available Stable Isotope Labeled Aspartic Acid Variants

| Labeled Compound | Isotopic Labeling | Molecular Weight ( g/mol ) | Common Applications |

| L-Aspartic acid-¹³C₄ | All four carbon atoms are ¹³C | 137.07 | Metabolic Flux Analysis (MFA), Metabolomics |

| L-Aspartic acid-¹⁵N | The nitrogen atom is ¹⁵N | 134.09 | Nitrogen metabolism tracing, Proteomics |

| L-Aspartic acid-¹³C₄, ¹⁵N | All four carbons are ¹³C, nitrogen is ¹⁵N | 138.07 | SILAC for quantitative proteomics, Metabolomics |

| L-Aspartic acid-²H₃ (D₃) | Three hydrogen atoms replaced by Deuterium | 136.12 | Tracing hydrogen metabolism, Kinetic isotope effect studies |

Data compiled from various commercial suppliers such as Cambridge Isotope Laboratories and Sigma-Aldrich.[15][18]

Table 2: Comparison of Analytical Techniques for SIL Compounds

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| Sensitivity | High (picomole to femtomole range) | Lower (micromole to nanomole range) |

| Resolution | High mass resolution allows separation of isotopologues | Provides detailed structural and positional information |

| Quantification | Excellent for relative and absolute quantification (IDMS) | Good for quantification, especially for positional isotopomers |

| Throughput | High | Low |

| Sample Prep | Requires extraction and often chromatography | Minimal sample preparation required |

| Primary Use | Metabolomics, Proteomics, Pharmacokinetics | Metabolic flux analysis, Structural biology |

Visualizations

Diagrams created using Graphviz provide clear visual representations of key pathways and workflows.

Caption: Aspartic acid as a central hub in cellular metabolism.

Caption: General experimental workflow for stable isotope tracing.

Caption: Workflow for a SILAC quantitative proteomics experiment.

Conclusion

Stable isotope-labeled aspartic acid is an indispensable tool for life science researchers and drug developers. Its safety, stability, and versatility enable precise and dynamic measurements that are not possible with traditional endpoint assays.[1] By allowing for the accurate tracing of metabolic pathways, quantification of protein dynamics, and robust validation of analytical methods, SIL-aspartic acid provides critical insights into the complex workings of biological systems. As analytical technologies continue to advance, the applications of stable isotope labeling will undoubtedly expand, further accelerating discoveries in both basic research and therapeutic development.

References

- 1. chempep.com [chempep.com]

- 2. metsol.com [metsol.com]

- 4. The aspartic acid metabolic pathway, an exciting and essential pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]

- 6. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aspartic acid - Wikipedia [en.wikipedia.org]

- 8. ckisotopes.com [ckisotopes.com]

- 9. Stereoselective synthesis of stable isotope labeled L-[alpha]-amino acids: synthesis of L-[4-[sup 13]C] and L-[3,4,-[sup 13]C[sub 2]]aspartic acid (Journal Article) | ETDEWEB [osti.gov]

- 10. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 14. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

synthesis of 13C, 15N labeled amino acids

An In-depth Technical Guide to the Synthesis of ¹³C and ¹⁵N Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are indispensable tools in modern biomedical research. By replacing common ¹²C and ¹⁴N atoms with their heavier, non-radioactive counterparts, these amino acids act as powerful tracers. They enable precise tracking and quantification of molecules in complex biological systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the primary synthesis methodologies, detailed experimental protocols, and quantitative data to assist researchers in selecting and applying the optimal labeling strategy.

Overview of Synthesis Strategies

The production of ¹³C and ¹⁵N labeled amino acids can be broadly categorized into three core methodologies: metabolic labeling (in vivo), enzymatic synthesis, and chemical synthesis. Each approach offers distinct advantages regarding cost, scalability, labeling pattern control, and stereochemical purity.

The choice of method depends heavily on the desired outcome—whether it's a uniformly labeled proteome for quantitative proteomics, a specific amino acid for metabolic flux analysis, or a custom-designed unnatural amino acid for structural studies.

Metabolic Labeling (In Vivo Synthesis)

Metabolic labeling leverages the biosynthetic machinery of living cells to incorporate stable isotopes from simple precursors into newly synthesized proteins. This is the most common method for producing uniformly labeled proteins for applications like quantitative proteomics and NMR-based structural biology.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for accurate protein quantification. It involves growing two or more cell populations in media that are identical except for the isotopic form of an essential amino acid (typically Arginine and Lysine). One population is grown in "light" medium (e.g., ¹²C₆-Arg), while the other grows in "heavy" medium (e.g., ¹³C₆-Arg). After experimental treatment, the cell populations are combined, and the relative protein abundance is determined by the ratio of "heavy" to "light" peptide signals in the mass spectrometer.

-

Cell Adaptation: Culture mammalian cells (e.g., HEK293) in specialized SILAC DMEM, one population with "light" arginine and lysine, the other with "heavy" (e.g., ¹³C₆, ¹⁵N₂-Lys and ¹³C₆, ¹⁵N₄-Arg). Passage cells for at least five doublings to ensure >97% incorporation of the labeled amino acids.[1]

-

Serum Starvation: Before the experiment, replace the medium with serum-free SILAC medium and culture for 12-18 hours.

-

Experimental Treatment: Apply the desired stimulus (e.g., drug treatment) to one of the cell populations.

-

Cell Harvest and Lysis: Wash cells three times with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the lysate to remove debris. Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., Bradford).

-

Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates for downstream processing and analysis.[1][2]

Labeling in Bacterial Systems (E. coli)

Escherichia coli is a cost-effective and highly efficient host for producing isotopically labeled proteins. Cells are grown in a minimal medium (e.g., M9 medium) where the sole nitrogen and carbon sources are isotopically labeled.

-

Media Preparation: Prepare 1L of M9 minimal medium. Before use, add sterile solutions of 1g ¹⁵NH₄Cl (as the sole nitrogen source), 20 mL 20% glucose, trace elements, and 2 mL 1M MgSO₄.[3]

-

Pre-culture: Inoculate a small volume (5-10 mL) of the M9 labeling medium with a single colony of E. coli transformed with the expression plasmid. Grow overnight.

-

Main Culture: Use the overnight pre-culture to inoculate the 1L main culture. Grow at the desired temperature (e.g., 37°C) with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.[4]

-

Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG).

-

Expression: Continue to culture the cells for the required time to achieve optimal protein expression (typically 3-5 hours at 37°C or 12-24 hours at lower temperatures).[5][]

-

Harvest: Collect the cells by centrifugation. The resulting cell pellet, containing the isotopically labeled protein, can be stored at -80°C or used immediately for purification.

Labeling in Mammalian Systems

For many human proteins, particularly those requiring complex post-translational modifications like glycosylation, expression in mammalian cells (e.g., HEK293, CHO) is necessary.[][8] This is significantly more expensive than bacterial expression, as it requires either commercially prepared labeled media or custom media supplemented with all necessary ¹³C/¹⁵N-labeled amino acids.[9] Despite the cost, advanced expression systems can produce yields suitable for structural analysis.[10]

| Method | Organism/System | Typical Precursors | Typical Isotopic Incorporation | Notes |

| SILAC | Mammalian Cells | Labeled Arginine & Lysine | > 97% | Gold standard for quantitative proteomics.[1][11] |

| Minimal Medium | E. coli | ¹⁵NH₄Cl, ¹³C-Glucose | > 98% | Highly cost-effective for structural biology.[12] |

| Labeled Media | Mammalian Cells | Full set of labeled amino acids | > 95% | Expensive but necessary for complex proteins.[][9] |

Enzymatic Synthesis

Enzymatic synthesis provides a highly stereospecific route to produce L-amino acids with high isotopic enrichment. These methods typically use amino acid dehydrogenases to catalyze the reductive amination of an α-ketoacid precursor using a labeled nitrogen source.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The enantioselective synthesis of alpha-amino acid derivatives via organoboranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective Synthesis of Carbon-11-Labeled Amino Acids and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]

- 11. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01320K [pubs.rsc.org]

A Technical Guide to Fmoc-Asp(OtBu)-OH-13C4,15N: From Procurement to Application in Advanced Proteomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the isotopically labeled amino acid Fmoc-Asp(OtBu)-OH-13C4,15N, covering its procurement, application in solid-phase peptide synthesis, and its utility in advanced quantitative proteomics for the elucidation of signaling pathways.

Sourcing and Procurement of this compound

The availability and pricing of this compound are critical for research planning and budgeting. Several reputable suppliers offer this compound, with variations in purity, isotopic enrichment, and price. Below is a summary of key suppliers and their offerings.

Data Presentation: Supplier and Price Information

| Supplier | Product Name/CAS Number | Purity/Isotopic Enrichment | Price (USD) | Notes |

| Sigma-Aldrich | This compound (CAS: 1217468-27-3)[1] | 98 atom % 13C, 98 atom % 15N, 97% (CP)[1] | Inquire for pricing[1] | Available from bulk stock and can be packaged on demand.[1] |

| Santa Cruz Biotechnology | Fmoc-Asp(OtBu)-OH (U-13C4, 15N) (CAS: 134152-13-9)[2] | Not specified | Inquire for pricing | Biochemical for proteomics research.[2] |

| BOC Sciences | Fmoc-Asp(OtBu)-OH-[13C4,15N] (CAS: 387867-74-5)[] | 98% by CP; 99% atom 13C; 99% atom 15N[] | Inquire for pricing[] | Isotope labelled of Fmoc-Asp(OtBu)-OH.[] |

| MedChemExpress | This compound[4] | Not specified | Inquire for pricing | Can be used for peptide synthesis and as a tracer or internal standard.[4] |

| Alfa Chemistry | Fmoc-Asp(OtBu)-OH (U-13 C4, 15N) (CAS: 1160760-08-6)[5] | Peak Area by HPLC ≥95%[5] | Inquire for pricing[5] | Heavy-Isotope Labeled Standard Amino Acid.[5] |

| InvivoChem | This compound (CAS: 1160760-08-6)[6] | Not specified | Inquire for pricing[6] | For research use only.[6] |

| Labshake (distributor for BOC Sciences) | Fmoc-Asp(OtBu)-OH (U-13C4, 15N)[7] | Not specified | Inquire for pricing[7] |

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a stable isotope-labeled aspartic acid residue into a peptide sequence.[8][9] This enables the synthesized peptide to be used as an internal standard for quantitative mass spectrometry-based proteomics.

The general workflow for incorporating this labeled amino acid is as follows:

-

Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[8][10] Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) to ensure optimal reaction conditions.[10]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain attached to the resin is removed using a solution of 20% piperidine in DMF.[10] This exposes a free amine group for the subsequent coupling step.

-

Amino Acid Activation and Coupling: The this compound is activated by a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed to form a new peptide bond.

-

Washing: After the coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the labeled aspartic acid) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[8]

-

Purification and Analysis: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.

Mandatory Visualization: Fmoc Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for Fmoc solid-phase peptide synthesis.

Quantitative Phosphoproteomics using a Labeled Peptide Standard

A peptide synthesized with this compound can serve as a heavy internal standard in a quantitative phosphoproteomics experiment to study signaling pathways. This approach allows for the precise quantification of the corresponding endogenous (light) peptide, providing insights into changes in protein phosphorylation in response to various stimuli. A common technique where such a standard would be valuable is Stable Isotope Labeling by Amino acids in Cell culture (SILAC), followed by phosphopeptide enrichment and mass spectrometry analysis.

The following is a representative protocol for a quantitative phosphoproteomics study of the insulin signaling pathway, where a synthesized labeled peptide could be used as an internal standard.

-

Cell Culture and SILAC Labeling (Optional but common in quantitative proteomics): For relative quantification across different conditions, cells are cultured in media containing either normal (light) or heavy isotopes of essential amino acids (e.g., 13C6,15N4-Arginine and 13C6,15N2-Lysine).[11] This metabolically labels the entire proteome.

-

Cell Stimulation and Lysis: Cells are stimulated with insulin for a specific duration to activate the signaling cascade.[11] Control (unstimulated) and stimulated cells are then lysed to extract proteins.

-

Protein Digestion: The protein lysates are digested into peptides using an enzyme such as trypsin.

-

Spiking of Labeled Peptide Standard: A known amount of the purified, isotopically labeled peptide synthesized using this compound is "spiked" into the peptide mixture from the cell lysate.

-

Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[12]

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer will detect both the endogenous "light" phosphopeptide and the "heavy" labeled standard.

-

Data Analysis: The relative abundance of the endogenous phosphopeptide is determined by comparing its signal intensity to that of the known amount of the spiked-in heavy standard. This allows for accurate quantification of changes in phosphorylation at a specific site within a signaling pathway.

Mandatory Visualization: Quantitative Phosphoproteomics Workflow

Caption: Workflow for quantitative phosphoproteomics.

Application in Signaling Pathway Analysis: The Insulin Signaling Pathway

Quantitative phosphoproteomics is a powerful tool for dissecting complex signaling networks like the insulin signaling pathway.[11][13] Insulin binding to its receptor triggers a cascade of phosphorylation events that regulate numerous cellular processes.

By using a synthesized peptide containing this compound that corresponds to a known or suspected phosphorylation site on a protein in the insulin signaling pathway (e.g., a site on IRS-1 or Akt), researchers can accurately quantify changes in the phosphorylation of that site upon insulin stimulation. This provides valuable data on the dynamics and regulation of the pathway.

Mandatory Visualization: Simplified Insulin Signaling Pathway

Caption: A simplified view of the insulin signaling pathway.

References

- 1. This compound 13C 98atom , 15N 98atom , 97 CP 1217468-27-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | Isotope-Labeled Compounds | 1160760-08-6 | Invivochem [invivochem.com]

- 7. labshake.com [labshake.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Global Phosphoproteomic Analysis of Insulin/Akt/mTORC1/S6K Signaling in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Enrichment of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Fmoc-Asp(OtBu)-OH with four carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom. This isotopically labeled amino acid derivative is a critical tool in advanced biochemical and pharmaceutical research, enabling precise quantification and structural analysis in applications such as peptide synthesis, proteomics, and nuclear magnetic resonance (NMR) studies. This document details the synthetic pathways, experimental protocols, and analytical considerations for the preparation and application of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N.

Introduction

Fmoc-Asp(OtBu)-OH (4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate) is a commonly used protected amino acid in solid-phase peptide synthesis (SPPS).[1] The introduction of stable isotopes, such as ¹³C and ¹⁵N, provides a powerful analytical handle for researchers. The mass shift introduced by these heavy isotopes allows for the differentiation and quantification of molecules in complex biological matrices using mass spectrometry (MS).[2][3] Furthermore, the nuclear spin properties of ¹³C and ¹⁵N make them invaluable probes for structural and dynamic studies of peptides and proteins by NMR spectroscopy.[4]

The synthesis of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N involves the initial preparation of ¹³C₄,¹⁵N-labeled L-aspartic acid, followed by the orthogonal protection of the amino and side-chain carboxyl groups. Both enzymatic and chemical synthesis routes can be employed for the preparation of the labeled aspartic acid precursor.

Synthetic Pathways

The overall synthesis can be conceptually divided into two main stages:

-

Synthesis of ¹³C₄,¹⁵N-Labeled L-Aspartic Acid: This is the crucial step where the isotopic labels are incorporated.

-

Protection of L-Aspartic Acid-¹³C₄,¹⁵N: This involves the sequential addition of the Fmoc (fluorenylmethyloxycarbonyl) group to the α-amino group and the tert-Butyl (OtBu) group to the β-carboxyl group.

Synthesis of L-Aspartic Acid-¹³C₄,¹⁵N

While commercially available, understanding the synthesis of the labeled precursor is essential.[5][6] An efficient method for the stereospecific synthesis of L-aspartic acid is through enzymatic conversion.

Protection of L-Aspartic Acid-¹³C₄,¹⁵N

Following the synthesis of the isotopically labeled L-aspartic acid, the amino and side-chain carboxyl groups are protected to make it suitable for peptide synthesis.

Experimental Protocols

The following are generalized experimental protocols based on established chemical procedures for amino acid modification. Researchers should optimize these protocols for their specific laboratory conditions and scale.

Enzymatic Synthesis of L-Aspartic Acid-¹³C₄,¹⁵N

This protocol is adapted from methods for the enzymatic synthesis of ¹⁵N-labeled L-aspartic acid.[1]

Materials:

-

¹³C₄-Fumaric acid

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

-

Recombinant Aspartase (L-aspartate ammonia-lyase)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Reaction buffer (e.g., Tris-HCl, pH 8.5)

Procedure:

-

Dissolve ¹³C₄-fumaric acid and a molar excess of ¹⁵NH₄Cl in the reaction buffer.

-

Adjust the pH of the solution to 8.5 with NaOH.

-

Add the recombinant aspartase to the reaction mixture.

-

Incubate the reaction at a suitable temperature (e.g., 37 °C) with gentle stirring.

-

Monitor the reaction progress by HPLC or NMR to confirm the conversion of fumaric acid to aspartic acid.

-

Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heating or pH change).

-

Adjust the pH of the solution to the isoelectric point of aspartic acid (approximately 2.8) with HCl to precipitate the product.

-

Collect the precipitated L-Aspartic Acid-¹³C₄,¹⁵N by filtration, wash with cold water, and dry under vacuum.

Synthesis of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N

This protocol involves the protection of the synthesized L-Aspartic Acid-¹³C₄,¹⁵N.

Step 1: Fmoc Protection

-

Dissolve L-Aspartic Acid-¹³C₄,¹⁵N in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, dilute the reaction mixture with water and wash with a nonpolar solvent like diethyl ether to remove unreacted Fmoc reagent.

-

Acidify the aqueous layer with HCl to precipitate the Fmoc-Asp-¹³C₄,¹⁵N-OH.

-

Collect the product by filtration and dry under vacuum.

Step 2: tert-Butyl Esterification

-

Suspend the Fmoc-Asp-¹³C₄,¹⁵N-OH in a suitable solvent such as dichloromethane or tert-butyl acetate.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or perchloric acid.[7]

-

Pass a stream of isobutylene gas through the reaction mixture at a controlled temperature (e.g., -10 to -5 °C).

-

Monitor the reaction for the formation of the tert-butyl ester.

-

Upon completion, quench the reaction and purify the product, Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N, using column chromatography on silica gel.

Data Presentation

Quantitative data for the synthesis and characterization of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is crucial for its effective use.

| Parameter | Typical Value | Analytical Method | Reference |

| Isotopic Enrichment | |||

| ¹³C Atom % | ≥ 98% | Mass Spectrometry, NMR | |

| ¹⁵N Atom % | ≥ 98% | Mass Spectrometry, NMR | |

| Chemical Purity | |||

| Purity | ≥ 97% | HPLC | |

| Physical Properties | |||

| Molecular Weight | 416.41 g/mol | Calculated | |

| Appearance | White to off-white solid | Visual Inspection | - |

| Reaction Yields | |||

| Enzymatic Synthesis | Variable | HPLC, Gravimetric | [1] |

| Fmoc Protection | Typically >90% | Gravimetric | - |

| tert-Butyl Esterification | Variable | Gravimetric, HPLC | - |

Applications and Significance

The primary application of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is in quantitative proteomics , particularly in Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[] In SILAC experiments, cells are grown in media containing "heavy" labeled amino acids, allowing for the mass spectrometric differentiation and relative quantification of proteins between different cell populations.

In NMR spectroscopy , the ¹³C and ¹⁵N labels are essential for multidimensional experiments that enable the determination of the three-dimensional structures and dynamics of peptides and proteins.[4] The specific labeling pattern of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N can be used to probe local environments and interactions involving aspartic acid residues.

For drug development professionals , this labeled compound serves as an invaluable internal standard in pharmacokinetic and metabolic studies, allowing for accurate quantification of drug candidates and their metabolites by LC-MS.[9]

Conclusion

The isotopic enrichment of Fmoc-Asp(OtBu)-OH with ¹³C and ¹⁵N provides a versatile and powerful tool for a wide range of scientific disciplines. While the synthesis requires careful execution of enzymatic and chemical steps, the resulting labeled compound offers unparalleled precision in quantitative and structural analyses. This guide serves as a foundational resource for researchers and professionals seeking to leverage the benefits of stable isotope labeling in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. L-Aspartic acid-ð-Fmoc, β-ð-ð¡-butyl ester (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. alexandraatleephillips.com [alexandraatleephillips.com]

- 5. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN113292456A - Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Labeled Amino Acids in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics and drug development, the precise quantification of protein expression and its post-translational modifications is paramount to understanding cellular mechanisms and identifying therapeutic targets. The use of labeled amino acids has revolutionized quantitative proteomics by enabling the accurate and reproducible measurement of protein abundance. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the most prominent labeled amino acid techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Introduction to Labeled Amino Acid-Based Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[1] Isotope labeling strategies introduce a mass difference between proteins from different samples, allowing for their simultaneous analysis by mass spectrometry (MS) and the accurate determination of their relative abundance.[2][3] These methods can be broadly categorized into metabolic labeling, where isotopes are incorporated into proteins in vivo, and chemical labeling, where tags are attached to proteins or peptides in vitro.[2][3]

Metabolic labeling , exemplified by SILAC, involves growing cells in media containing "heavy" isotopes of essential amino acids.[1] This results in the incorporation of these heavy amino acids into newly synthesized proteins.[1] By comparing the mass spectra of heavy-labeled proteins with their "light" (unlabeled) counterparts, researchers can accurately quantify changes in protein expression.[1]

Chemical labeling , on the other hand, utilizes isobaric tags such as iTRAQ and TMT.[3][4] These tags have the same total mass but are designed to fragment in the mass spectrometer, producing reporter ions of different masses.[3][4] The intensity of these reporter ions corresponds to the relative abundance of the peptides (and thus proteins) from which they originated.[3][4]

Core Labeling Techniques: A Comparative Overview

The choice of labeling strategy depends on several factors, including the biological system under investigation, the desired level of multiplexing, and the specific research question. The following table summarizes the key features of SILAC, iTRAQ, and TMT.

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |

| Labeling Principle | Metabolic labeling in vivo using "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg).[1] | Chemical labeling in vitro of peptides with isobaric tags.[3][4] | Chemical labeling in vitro of peptides with isobaric tags.[3][4] |

| Multiplexing Capacity | Typically 2-plex or 3-plex.[5] | 4-plex and 8-plex reagents are common.[3][6] | 6-plex, 10-plex, 11-plex, and 16-plex reagents are available.[6][7] |

| Sample Types | Primarily applicable to cultured cells that can be metabolically labeled.[2] | Applicable to a wide range of samples, including tissues and clinical specimens.[8] | Applicable to a wide range of samples, including tissues and clinical specimens.[7] |

| Quantitative Accuracy | High accuracy and precision due to early mixing of samples, minimizing experimental variability.[2][9] | Good accuracy, but susceptible to "ratio compression" due to co-isolation of precursor ions.[4] | Good accuracy, also susceptible to "ratio compression."[4] |

| Workflow Complexity | Relatively straightforward cell culture and sample preparation.[5] | Multi-step chemical labeling protocol.[10] | Multi-step chemical labeling protocol.[7] |

| Cost | High cost of isotopically labeled amino acids and specialized media.[9] | Reagents can be expensive, especially for high-plex experiments.[11] | Reagents can be expensive, particularly for higher-plex formats. |

Experimental Protocols

This section provides detailed methodologies for the three key labeling techniques.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics in cultured cells, offering high accuracy and reproducibility.[5]

Methodology:

-

Cell Culture: Two populations of cells are cultured in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with stable isotope-labeled essential amino acids (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine) for at least five cell doublings to ensure complete incorporation.[5]

-

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Extraction: Cells are harvested and lysed using a suitable lysis buffer. Protein concentration is determined for both "light" and "heavy" lysates.

-

Sample Mixing: Equal amounts of protein from the "light" and "heavy" cell populations are mixed.

-

Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectra.[5]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that allows for the simultaneous quantification of proteins in up to eight samples.[3][6]

Methodology:

-

Protein Extraction and Digestion: Proteins are extracted from each sample, and the protein concentration is determined. Equal amounts of protein from each sample are then digested into peptides.

-

iTRAQ Labeling: Each peptide digest is individually labeled with a specific iTRAQ reagent (e.g., 114, 115, 116, 117 for a 4-plex experiment). The labeling reaction targets the primary amines of peptides.

-

Sample Pooling: The labeled peptide samples are combined into a single mixture.

-

Fractionation (Optional but Recommended): The pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: The peptide fractions are analyzed by LC-MS/MS. In the MS1 scan, the isobarically labeled peptides appear as a single peak. Upon fragmentation (MS2), the reporter ions are released, and their intensities are measured.

-

Data Analysis: The relative abundance of each peptide is determined from the intensities of the reporter ions. Protein quantification is then inferred from the peptide quantification data.[10]

Tandem Mass Tags (TMT)

TMT is another isobaric labeling technique that offers higher multiplexing capabilities, allowing for the analysis of up to 16 samples simultaneously.[6][7]

Methodology:

The experimental workflow for TMT is very similar to that of iTRAQ.

-

Protein Extraction and Digestion: As with iTRAQ, proteins are extracted from each sample, quantified, and digested into peptides.

-

TMT Labeling: Each peptide digest is labeled with a specific TMT reagent from a multiplex kit.

-

Sample Pooling: All TMT-labeled samples are combined into a single mixture.

-

Fractionation: To increase proteome coverage, the pooled sample is typically fractionated.

-

LC-MS/MS Analysis: The fractions are analyzed by LC-MS/MS. Similar to iTRAQ, TMT-labeled peptides are isobaric in the MS1 scan and generate unique reporter ions in the MS2 scan.

-

Data Analysis: The relative protein abundance is determined by the intensities of the TMT reporter ions.[7]

Applications in Drug Development and Signaling Pathway Analysis

Labeled amino acid-based proteomics has become an indispensable tool in drug discovery and development, as well as for dissecting complex cellular signaling pathways.

Drug Target Deconvolution and Biomarker Discovery

These techniques are instrumental in identifying the molecular targets of drugs and discovering biomarkers for disease diagnosis and prognosis.[8][12] For instance, SILAC can be employed in chemical proteomics to identify the proteins that interact with a small molecule drug.[13] By comparing the protein binding profile in the presence and absence of the drug, specific targets can be identified.[13] Similarly, iTRAQ and TMT are widely used for biomarker discovery in clinical samples, allowing for the comparison of protein expression profiles between healthy and diseased states or in response to drug treatment.[8][14]

Elucidation of Signaling Pathways

Understanding how cells respond to stimuli and how these responses are altered in disease is a central goal of biomedical research. Labeled proteomics enables the global and quantitative analysis of signaling networks.

A prominent example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.[15] SILAC-based phosphoproteomics has been used to map the temporal dynamics of protein phosphorylation upon EGFR activation, revealing novel components and regulatory mechanisms of this pathway.[16][17]

References

- 1. pharmiweb.com [pharmiweb.com]

- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-proteomics.com [creative-proteomics.com]

- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 8. iTRAQ Quantification Technology: Principles, Advantages, and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 10. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 11. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 12. researchgate.net [researchgate.net]

- 13. europeanreview.org [europeanreview.org]

- 14. An Integrated Quantitative Proteomics Workflow for Cancer Biomarker Discovery and Validation in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Navigating the Invisible: A Technical Guide to the Storage and Handling of Isotopically Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the critical principles and practices for the storage and handling of isotopically labeled compounds. Ensuring the stability and purity of these essential research tools is paramount for generating reliable and reproducible data in drug discovery, metabolism studies, and various other scientific endeavors. This document outlines the mechanisms of decomposition, provides quantitative storage recommendations, details experimental protocols for purity assessment, and offers guidance on safe handling and disposal.

The Imperative of Stability: Understanding Decomposition

Isotopically labeled compounds, particularly those containing radioisotopes, are inherently less stable than their unlabeled counterparts.[1] This instability arises primarily from a process called autoradiolysis , the decomposition of a compound by the radiation it emits.[2] Understanding the mechanisms of autoradiolysis is fundamental to developing effective storage strategies.

Mechanisms of Autoradiolysis

Autoradiolysis can be categorized into three primary modes:

-

Primary (Internal) Decomposition: This occurs when the radioactive decay of an isotope within a molecule directly alters that molecule's structure.

-

Primary (External) Decomposition: As a radioactive atom decays, it emits particles (e.g., beta particles) that can directly strike and damage other surrounding radiolabeled molecules.

-

Secondary Decomposition: This is the most significant contributor to overall decomposition. The emitted radiation interacts with the surrounding medium (e.g., solvent molecules), generating highly reactive species like free radicals.[3] These radicals then go on to react with and degrade the labeled compound.

The rate of decomposition is influenced by several factors, which are summarized in the table below.

| Factor | Impact on Stability | Rationale |

| Specific Activity | Higher specific activity leads to lower stability. | A higher concentration of radioactivity per unit mass or mole results in a greater radiation dose to the compound and its surroundings, accelerating radiolysis.[4] |

| Radioactive Concentration | Higher radioactive concentration leads to lower stability. | More radioactive molecules in a given volume increases the likelihood of both direct and indirect radiolytic damage. |

| Energy of Emission | Higher energy emissions (e.g., from ³²P) cause greater decomposition. | High-energy particles can travel further and create more reactive species, leading to more widespread damage.[5] |

| Storage Temperature | Lower temperatures generally increase stability. | Reduces the rate of chemical reactions and the mobility of free radicals.[3] |

| Physical Form | Solutions are often more stable than solids. | Dispersing the molecules in a suitable solvent minimizes self-irradiation and the effects of primary decomposition.[4] Crystalline solids are preferable to amorphous solids.[1] |

| Solvent System | Choice of solvent is critical. | Solvents that can act as free radical scavengers (e.g., ethanol, benzene) can absorb radiation energy and protect the labeled compound.[6] Aqueous solutions can be problematic due to the formation of highly reactive hydroxyl radicals. |

| Light and Oxygen | Exposure can decrease stability. | Can promote the formation of free radicals and other reactive species, accelerating chemical decomposition.[1] |

Quantitative Storage and Stability Guidelines

Proper storage is the most effective strategy to mitigate decomposition and extend the shelf-life of isotopically labeled compounds. The following tables provide a summary of recommended storage conditions and typical decomposition rates for commonly used isotopes.

Table 2.1: Recommended Storage Conditions for Radiolabeled Compounds

| Isotope | Compound Type | Recommended Storage Temperature | Recommended Solvent/Form | Key Considerations |

| Tritium (³H) | General | +2 to +4°C (unfrozen aqueous) or -20°C to -80°C | Aqueous solutions with 2-3% ethanol; Benzene or toluene for non-polar compounds. | Avoid repeated freeze-thaw cycles. Rapid freezing is recommended if necessary.[6] Do not store frozen in aqueous solutions unless specified, as this can concentrate the compound and accelerate radiolysis. |

| Carbon-14 (¹⁴C) | General | +2 to +4°C, -20°C, or -80°C | Solid (crystalline preferred) or in a suitable solvent like ethanol or toluene. | ¹⁴C compounds are generally more stable than those labeled with other isotopes due to lower energy beta emission.[7] |

| Phosphorus-32 (³²P) | Nucleotides (e.g., ATP) | -20°C to -80°C | In a buffered aqueous solution, often containing a cryoprotectant. Shipped on dry ice. | High-energy beta emitter; requires appropriate shielding (e.g., 10mm acrylic).[6] Aliquoting is highly recommended to avoid multiple freeze-thaw cycles.[8] |

| Sulfur-35 (³⁵S) | Amino Acids (Met, Cys) | -20°C to -80°C | Shipped on dry ice. Store in tightly sealed vials. | Can be volatile. Handle in a fume hood. Use activated charcoal to trap volatile species.[3] |

| Iodine-125 (¹²⁵I) | Proteins, Antibodies | +2 to +4°C (short-term) or -20°C to -80°C (long-term) | In buffered solutions containing a stabilizing protein (e.g., BSA) and a cryoprotectant (e.g., glycerol). | Aliquot into low-protein-binding tubes. Avoid frost-free freezers.[9] Use as soon as possible, generally within 30 days of labeling.[10] |

Table 2.2: Typical Decomposition Rates Under Optimal Conditions

| Isotope | Typical Observed Decomposition Rate |

| Tritium (³H) | 1-3% per month[4] |

| Carbon-14 (¹⁴C) | 1-3% per year[4] |

| Phosphorus-32 (³²P) | 1-2% per week[4] |

| Sulfur-35 (³⁵S) | 2-3% per month[4] |

| Iodine-125 (¹²⁵I) | 5% per month[4] |

Note: These are general guidelines. The actual rate of decomposition is compound-specific. Always consult the Certificate of Analysis (CoA) or product data sheet for manufacturer-specific recommendations.[4]

Experimental Protocols for Purity Assessment

Regularly assessing the radiochemical purity of labeled compounds is crucial, especially after prolonged storage.[4] High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques employed for this purpose.

Protocol: Radiochemical Purity by HPLC with Radiometric Detection

This method provides high-resolution separation and quantification of the parent compound from its radiolabeled impurities.

1. System Preparation:

- HPLC System: An isocratic or gradient HPLC system equipped with a UV detector and an in-line radioactivity detector (e.g., flow scintillation or solid scintillator).[11][12]

- Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for a wide range of compounds.

- Mobile Phase: A filtered and degassed mixture of solvents appropriate for the compound of interest. A common starting point for many organic molecules is a gradient of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA).

- Flow Rate: Typically 1.0 mL/min.

2. Sample Preparation:

- Carefully withdraw a small aliquot of the radiolabeled compound.

- Dilute the sample in a suitable solvent (often the mobile phase) to a concentration appropriate for the detector's sensitivity.

- If the parent compound is available unlabeled ('cold standard'), prepare a reference solution.

- Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[13]

3. Chromatographic Run:

- If available, inject the 'cold standard' first to determine its retention time via UV detection.

- Inject the radiolabeled sample.

- Run the HPLC method, collecting data from both the UV and radioactivity detectors simultaneously.

4. Data Analysis:

- Integrate the peaks in the radio-chromatogram.

- Calculate the radiochemical purity as the percentage of the area of the main peak (corresponding to the parent compound) relative to the total area of all radioactive peaks.[13]

- Formula: Radiochemical Purity (%) = (Area of Parent Peak / Total Area of All Radioactive Peaks) x 100

Protocol: Radiochemical Purity by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for purity assessment, particularly useful for separating highly polar or non-volatile compounds.

1. Materials:

- TLC Plates: Select a stationary phase appropriate for the compound (e.g., silica gel, cellulose, or polyethyleneimine (PEI)-cellulose for nucleotides).[14]

- Developing Chamber: A glass tank with a tight-fitting lid.

- Mobile Phase (Solvent System): A solvent or mixture of solvents that provides good separation of the compound from its expected impurities.

- Spotting Capillary: A fine-tipped glass capillary or micropipette.

2. Procedure:

- Pour the mobile phase into the developing chamber to a depth of 0.5-1.0 cm and cover it to allow the atmosphere to saturate.

- Using a pencil, gently draw a faint origin line about 1.5-2.0 cm from the bottom of the TLC plate.

- Carefully spot a small volume (1-2 µL) of the radiolabeled compound solution onto the origin line. Keep the spot as small as possible.

- Allow the spot to dry completely.

- Place the TLC plate into the developing chamber, ensuring the origin line is above the solvent level.

- Allow the solvent to ascend the plate by capillary action until it is about 1-2 cm from the top.

- Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

3. Detection and Analysis:

- Autoradiography/Phosphorimaging: Expose the TLC plate to X-ray film or a phosphor screen. The intensity of the spots corresponds to the amount of radioactivity.[14] Phosphorimaging is more sensitive and provides a greater linear range than film.[14]

- TLC Scanner: A specialized instrument that moves the plate past a radiation detector to generate a chromatogram.

- Scraping and Counting: Cut the TLC plate into segments, scrape the stationary phase into scintillation vials, add scintillation cocktail, and count in a liquid scintillation counter.

- Calculate the radiochemical purity by determining the percentage of radioactivity in the spot corresponding to the parent compound relative to the total radioactivity on the entire plate.

Visualizing Workflows and Concepts

To clarify key processes in handling radiolabeled compounds, the following diagrams are provided. They are generated using the DOT language for Graphviz.

Safe Handling and Disposal

Adherence to strict safety protocols is non-negotiable when working with radioactive materials. The principle of ALARA (As Low As Reasonably Achievable) should always guide laboratory practices.

General Handling Precautions

-

Designated Areas: All work with radioactive materials should be conducted in designated and clearly labeled areas.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate disposable gloves. For high-energy beta emitters like ³²P, consider using finger dosimeters.

-

Shielding: Use appropriate shielding for the isotope being handled. Acrylic (Plexiglas) is effective for high-energy beta emitters like ³²P as it minimizes the production of Bremsstrahlung X-rays.[6] Lead is required for gamma emitters like ¹²⁵I.[6]

-

Contamination Control: Cover work surfaces with absorbent, plastic-backed paper. Use trays to contain potential spills. Frequently monitor gloves, hands, and the work area for contamination with a suitable survey meter.

-

No Mouth Pipetting: Never use mouth-operated equipment in a radioactive materials laboratory.

-

Ventilation: Handle volatile compounds, such as those labeled with ³⁵S, in a certified chemical fume hood.[3]

Radioactive Waste Disposal

Proper segregation and disposal of radioactive waste are critical for safety and regulatory compliance.

-

Segregation: Waste must be segregated by isotope and physical form (e.g., dry solid, liquid, sharps, scintillation vials).

-

Short vs. Long Half-Life: Isotopes with short half-lives (e.g., ³²P, ³⁵S, ¹²⁵I) should be segregated from long-lived isotopes (³H, ¹⁴C). Short-lived waste is often held for decay-in-storage until it reaches background levels before being disposed of as non-radioactive waste.

-

Containers: Use clearly labeled, appropriate waste containers.

-

Dry Solids: Lined cardboard or plastic containers.

-

Liquids: Sturdy carboys, stored in secondary containment.

-

Sharps: Puncture-resistant containers.

-

-

Documentation: Maintain accurate logs of all radioactive waste, detailing the isotope, activity, date, and chemical composition.

-

Institutional Guidelines: Always follow the specific radioactive waste disposal procedures established by your institution's Environmental Health and Safety (EHS) or Radiation Safety Office.

By implementing the comprehensive strategies outlined in this guide, researchers can ensure the integrity of their isotopically labeled compounds, leading to more accurate and reliable experimental outcomes while maintaining the highest standards of laboratory safety.

References

- 1. moravek.com [moravek.com]

- 2. moravek.com [moravek.com]

- 3. almacgroup.com [almacgroup.com]

- 4. Radiochemical Decomposition Guide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 5. Some safety procedures for handling 32P during postlabelling assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 7. moravek.com [moravek.com]

- 8. 32P Labeling of Protein Phosphorylation and Metabolite Association in the Mitochondria Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.cn [abcam.cn]

- 10. revvity.com [revvity.com]

- 11. berthold.com [berthold.com]

- 12. berthold.com [berthold.com]

- 13. benchchem.com [benchchem.com]

- 14. Storage phosphor imaging technique for detection and quantitation of DNA adducts measured by the 32P-postlabeling assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids are indispensable tools in modern chemical and biological research, enabling precise tracking and quantification of molecules in complex systems.[1] Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is a specialized building block for Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the efficient chemical synthesis of peptides.[2] In this isotopically labeled amino acid, four carbon atoms and one nitrogen atom are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This labeling provides a distinct mass shift, making peptides incorporating this residue readily distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][]

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, which can be removed under mild basic conditions, typically with piperidine.[4] The tert-butyl (OtBu) group protects the side-chain carboxyl group of aspartic acid and is removed under acidic conditions during the final cleavage of the peptide from the solid support.[5] This orthogonal protection strategy is a hallmark of Fmoc-based SPPS.[6]

These application notes provide a comprehensive guide to the use of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N in SPPS, covering its primary applications, detailed experimental protocols, and strategies to address potential challenges.

Key Applications

The incorporation of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N into synthetic peptides offers significant advantages in various research and development areas:

-

Quantitative Proteomics and Biomarker Discovery: Peptides containing this labeled residue serve as ideal internal standards for the absolute quantification of proteins and their post-translational modifications in complex biological samples using mass spectrometry-based targeted proteomics.[7][8] The known concentration of the "heavy" peptide allows for precise determination of the "light" endogenous peptide's abundance.

-

Structural Biology and NMR Spectroscopy: The presence of ¹³C and ¹⁵N isotopes is essential for advanced NMR experiments used to determine the three-dimensional structure and dynamics of peptides and proteins.[1][] These isotopes provide the necessary signals for multidimensional heteronuclear NMR techniques.[9]

-